molecular formula C11H11BrF2O B14052126 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14052126
M. Wt: 277.10 g/mol
InChI Key: CWHXEEGAOCQGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one is an organic compound that features a bromomethyl group and a difluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one typically involves the bromination of a suitable precursor, followed by further functionalization steps. One common method involves the bromination of 1-(2-methyl-5-(difluoromethyl)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In oxidation and reduction reactions, the carbonyl group undergoes changes in oxidation state, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one
  • 1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)propan-2-one

Uniqueness

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the bromomethyl and difluoromethyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes

Properties

Molecular Formula

C11H11BrF2O

Molecular Weight

277.10 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11BrF2O/c1-7(15)4-10-5-8(11(13)14)2-3-9(10)6-12/h2-3,5,11H,4,6H2,1H3

InChI Key

CWHXEEGAOCQGJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)C(F)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.